Veliparib
概要
説明
Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .
Synthesis Analysis
The synthesis of Veliparib involves the creation of new mitochondria-targeting PARP inhibitor prodrugs of (±)-veliparib . The goal of this synthesis is to advance potential neuroprotective properties without impairing the repair of damaged DNA in the nucleus .Molecular Structure Analysis
Veliparib belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
Veliparib is a benzimidazole substituted with a carbamoyl group at C-4 and a (2R)-2-methylpyrrolidin-2-yl moiety at C-2 . It is a potent, orally bioavailable PARP inhibitor .Physical And Chemical Properties Analysis
Veliparib has a molecular formula of C13H16N4O and a molecular weight of 244.2923 g/mol . It is a small molecule and is currently being investigated for its therapeutic properties .科学的研究の応用
Brain Metastases Treatment
- Study by Mehta et al. (2015): Veliparib combined with whole brain radiation therapy (WBRT) was explored for treating patients with brain metastases from primary solid tumors. The study found that this combination was safe and showed preliminary efficacy, warranting further research (Mehta et al., 2015).
Breast Cancer Research
- Study by Isakoff et al. (2016): A Phase II trial investigated the addition of veliparib to temozolomide or carboplatin/paclitaxel in patients with locally recurrent or metastatic breast cancer harboring a deleterious BRCA1 or BRCA2 mutation. This study aimed to evaluate the clinical benefits of veliparib in such patients (Isakoff et al., 2016).
Non-Small Cell Lung Cancer (NSCLC)
- Study by Chabot et al. (2016): The efficacy and safety of veliparib combined with WBRT in patients with brain metastases from NSCLC were evaluated in a phase 2 study. The results indicated no significant differences in overall survival and safety compared to the placebo group, highlighting an unmet need for effective therapies in this domain (Chabot et al., 2016).
Ovarian Cancer
- Study by Kummar et al. (2015): This randomized phase II trial assessed veliparib in combination with cyclophosphamide compared to cyclophosphamide alone in patients with BRCA-mutant ovarian cancer. The study concluded that adding veliparib did not significantly improve response rates or progression-free survival (Kummar et al., 2015).
Melanoma
- Study by Middleton et al. (2015): A randomized Phase II study evaluated veliparib in combination with temozolomide in patients with metastatic melanoma. The study found that veliparib nearly doubled median progression-free survival compared to the placebo, but the improvements were not statistically significant (Middleton et al., 2015).
Acute Leukemias and Myeloproliferative Neoplasms
- Study by Pratz et al. (2016): Veliparib combined with topotecan and carboplatin was evaluated in patients with acute leukemias, aggressive myeloproliferative neoplasms, and chronic myelomonocytic leukemia. The study showed promising results, especially in patients with aggressive MPNs and CMML (Pratz et al., 2016).
Solid Tumors
- Study by George et al. (2022): This comprehensive review summarized the profile of veliparib, focusing on its early clinical investigations in solid malignancies. The review highlighted veliparib's tolerability and potential in improving outcomes in solid tumors like ovarian, breast, and lung cancer (George et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAHVYVRKWKWKQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238456 | |
Record name | Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Veliparib | |
CAS RN |
912444-00-9 | |
Record name | Veliparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912444-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veliparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veliparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VELIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。